molecular formula C22H23NOS B14250329 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine CAS No. 500999-99-5

2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine

Cat. No.: B14250329
CAS No.: 500999-99-5
M. Wt: 349.5 g/mol
InChI Key: USJAPMAPKACCAJ-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is an organic compound characterized by the presence of a sulfanyl group attached to an ethan-1-amine backbone. This compound is notable for its complex structure, which includes a methoxyphenyl group, a diphenylmethyl group, and a sulfanyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine typically involves the protection of cysteamine with trityl or methoxytrityl groups. The process includes on-resin formation of N-2-[thioethyl]glycine and further peptide precursor synthesis. The synthesis can be performed manually or using automated microwave-assisted methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies, often optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The methoxyphenyl and diphenylmethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications, including its role as a pharmacological agent, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is unique due to its combination of a sulfanyl group with methoxyphenyl and diphenylmethyl groups, providing distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

500999-99-5

Molecular Formula

C22H23NOS

Molecular Weight

349.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethanamine

InChI

InChI=1S/C22H23NOS/c1-24-21-14-12-20(13-15-21)22(25-17-16-23,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17,23H2,1H3

InChI Key

USJAPMAPKACCAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN

Origin of Product

United States

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